molecular formula C5H2ClI2N B6350428 6-Chloro-2,3-diiodo-pyridine, 97% CAS No. 1353056-33-3

6-Chloro-2,3-diiodo-pyridine, 97%

Cat. No. B6350428
CAS RN: 1353056-33-3
M. Wt: 365.34 g/mol
InChI Key: ZCUGPXBCUWCXCX-UHFFFAOYSA-N
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Description

6-Chloro-2,3-diiodo-pyridine is a chemical compound with the molecular formula C5H2ClI2N and a molecular weight of 365.34 . It is a derivative of pyridine, which is an aromatic heterocyclic compound .


Synthesis Analysis

The synthesis of pyridine derivatives, including 6-Chloro-2,3-diiodo-pyridine, involves various methods. For instance, one method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . Another method involves a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2,3-diiodo-pyridine consists of a pyridine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyridine ring is substituted at the 6th position with a chlorine atom and at the 2nd and 3rd positions with iodine atoms .


Chemical Reactions Analysis

Pyridine derivatives, including 6-Chloro-2,3-diiodo-pyridine, can undergo various chemical reactions. For example, they can participate in cross-coupling reactions with aryl bromides in the presence of Pd (OAc) 2 and (o-tolyl) 3 P . They can also undergo reactions such as oxidative coupling, intramolecular cyclization, and dehydro-aromatization .


Physical And Chemical Properties Analysis

6-Chloro-2,3-diiodo-pyridine has a predicted boiling point of 331.2±42.0 °C and a predicted density of 2.633±0.06 g/cm3 . Its pKa is predicted to be -4.98±0.10 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

6-Chloro-2,3-diiodo-pyridine serves as a versatile building block in the synthesis of various heterocyclic compounds. For example, it has been used in the efficient synthesis of 4-substituted 7-azaindole derivatives via nucleophilic displacement, demonstrating its utility in constructing complex molecular structures with potential pharmaceutical applications (Figueroa‐Pérez et al., 2006). Similarly, derivatives of 2,6-di(pyrazol-1-yl)pyridine, synthesized from related pyridine compounds, have been explored for their luminescent properties and applications in biological sensing and catalysis, highlighting the adaptability of pyridine derivatives in a range of scientific fields (Halcrow, 2005).

Coordination Chemistry and Catalysis

In coordination chemistry, 6-Chloro-2,3-diiodo-pyridine-related ligands have been used to develop complexes with metals, which exhibit unique properties useful for catalysis and material science. For instance, copper(II) complexes with terpyridine and pyridine derivatives substituted with quinolines have shown significant antiproliferative activity against cancer cells and catalytic activity in the oxidation of alkanes and alcohols, underscoring the role of pyridine derivatives in medicinal chemistry and green chemistry applications (Choroba et al., 2019).

Molecular Modeling and Structural Analysis

6-Chloro-2,3-diiodo-pyridine derivatives have also been subjects of molecular modeling and structural analysis studies. For example, research on pyridine-2,6-dicarboxamide derivatives has provided insights into concomitant polymorphism, demonstrating the compound's versatility in forming different crystalline structures. This research has implications for understanding the material properties of pyridine derivatives, which can be critical in drug development and the design of functional materials (Özdemir et al., 2012).

Advanced Organic Synthesis

In the realm of organic synthesis, 6-Chloro-2,3-diiodo-pyridine and its analogs have been pivotal in developing new synthetic routes. For instance, the synthesis of 6-substituted pyridin-3-yl C-nucleosides showcases a novel methodology that expands the toolkit for nucleoside analog production, which is crucial for antiviral and anticancer drug synthesis (Joubert et al., 2007).

Safety and Hazards

While specific safety and hazard information for 6-Chloro-2,3-diiodo-pyridine was not found, it’s important to handle all chemical substances with care. They should be used only in a well-ventilated area, and direct contact with skin or eyes should be avoided .

properties

IUPAC Name

6-chloro-2,3-diiodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClI2N/c6-4-2-1-3(7)5(8)9-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUGPXBCUWCXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClI2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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